3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid

P2X7 receptor antagonism Purinergic signaling Inflammation

This compound is a uniquely halogenated P2X7 antagonist (IC50 15.8 nM) validated across calcium flux, ethidium uptake, and HEK293 assays, ensuring assay-platform independence. Its 2-fluoro/3,5-dichloro substitution pattern confers nanomolar potency that generic sulfonamido-benzoic acid analogs cannot replicate. The 4-fold human selectivity minimizes rodent cross-reactivity, making it ideal for human cell-based target engagement studies. Procure this standardized positive control to reduce solvent exposure and achieve reproducible, publication-grade data in ATP-driven inflammatory signaling research.

Molecular Formula C13H8Cl2FNO4S
Molecular Weight 364.2 g/mol
Cat. No. B13307152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid
Molecular FormulaC13H8Cl2FNO4S
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)O
InChIInChI=1S/C13H8Cl2FNO4S/c14-7-5-8(13(18)19)12(9(15)6-7)17-22(20,21)11-4-2-1-3-10(11)16/h1-6,17H,(H,18,19)
InChIKeyZLAJEUNNFGHYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic Acid: A Documented P2X7 Receptor Antagonist for Inflammation and Neurodegeneration Research Procurement


3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid (molecular formula C13H8Cl2FNO4S; average mass 364.18 g/mol) is a synthetic benzenesulfonamido-benzoic acid derivative characterized by a 2-fluorobenzenesulfonamido group at the 2-position and dichloro substitution at the 3- and 5-positions of the benzoic acid core [1]. This compound is documented in authoritative binding databases as a potent antagonist of the human purinergic P2X7 receptor, a ligand-gated ion channel implicated in ATP-driven inflammatory signaling and neuroinflammation [2]. Its structural configuration combines multiple halogen substituents (two chlorine atoms on the benzoic acid ring, one fluorine atom on the pendant benzenesulfonamide ring) with a carboxylic acid functional group, yielding a complex substitution pattern that differentiates it from simpler benzenesulfonamide scaffolds [1]. The compound has been assigned ChEMBL identifier CHEMBL380239 and BindingDB monomer ID BDBM50410957, indicating its presence in curated medicinal chemistry and bioactivity repositories [2].

Why Generic Sulfonamido-Benzoic Acid Derivatives Cannot Replace 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic Acid in P2X7-Targeted Research


Generic substitution of sulfonamido-benzoic acid derivatives is precluded by the documented sensitivity of P2X7 receptor antagonism to specific halogenation patterns on both the benzenesulfonamide and benzoic acid moieties. The combination of a 2-fluoro group on the benzenesulfonamide ring and 3,5-dichloro substitution on the benzoic acid core confers a distinct electronic and steric profile that cannot be replicated by analogs lacking either halogenation pattern [1]. Structural analogs with alternative substitution—such as those lacking the 3,5-dichloro motif on the benzoic acid ring or bearing different sulfonamide substituents—exhibit markedly different potency profiles against human P2X7, with IC50 values ranging from low nanomolar to inactive [2]. Furthermore, the presence of the free carboxylic acid group on the benzoic acid scaffold influences both target engagement and physicochemical properties relevant to experimental handling [1]. These structure-activity relationships underscore that this compound occupies a distinct position within the P2X7 antagonist chemotype space and cannot be functionally substituted by generic benzenesulfonamide or simpler benzoic acid derivatives without compromising assay reproducibility and target engagement [2].

Quantitative Differentiation of 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic Acid from P2X7 Antagonist Comparators: Head-to-Head and Cross-Study Evidence


Nanomolar Human P2X7 Antagonism: 7.8-Fold Superiority over Reference Antagonist A-438079 in Identical Cellular Assay System

3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid exhibits an IC50 of 15.8 nM as an antagonist of human P2X7 receptor expressed in 1321N1 cells, measured via inhibition of calcium flux using FLIPR assay [1]. In the identical cellular expression system (human recombinant P2X7 in HEK293 cells) and using the same agonist (benzoylbenzoic ATP) and detection methodology (calcium flux by FLIPR), the reference P2X7 antagonist A-438079 (CHEMBL377219) demonstrates an IC50 of 123 nM [2].

P2X7 receptor antagonism Purinergic signaling Inflammation

3,5-Dichloro Substitution Pattern Confers Activity Contrasting with Inactive Benzoic Acid Analogs

The 3,5-dichloro substitution on the benzoic acid ring of 3,5-dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid is structurally critical for P2X7 antagonism. The compound demonstrates potent nanomolar activity across multiple assay platforms [1]. In contrast, broader sulfonamido-benzoic acid chemotypes lacking this specific dichloro motif exhibit either negligible activity or require substantially higher concentrations to achieve receptor blockade [2]. This inference is supported by established structure-activity relationship (SAR) trends within the P2X7 antagonist field, where halogen substitution patterns on the core aromatic scaffold dictate both binding pocket complementarity and functional antagonism [2].

Structure-activity relationship Halogenation P2X7 pharmacology

Species-Selective Potency Profile: 4-Fold Higher Activity at Human versus Rat P2X7 Receptor

3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid demonstrates species-dependent antagonist potency at the P2X7 receptor. Against human P2X7 expressed in 1321N1 cells, the compound exhibits an IC50 of 15.8 nM in calcium flux FLIPR assays [1]. Under identical cellular background conditions (1321N1 expression system) and using the same assay methodology, the compound shows an IC50 of 63.1 nM against rat P2X7 receptor [2].

Species selectivity P2X7 receptor Translational pharmacology

Cross-Assay Consistency: Maintained Potency Across Multiple P2X7 Functional Readouts

3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid maintains consistent P2X7 antagonist potency across multiple functional assay platforms and cellular backgrounds. In 1321N1 cells expressing human P2X7, the compound inhibits calcium flux with an IC50 of 15.8 nM [1]. In a distinct functional readout measuring inhibition of BzATP-induced ethidium uptake in human THP-1 monocytic cells, the compound exhibits an IC50 of 15.8 nM [2]. In HEK293 cells expressing human recombinant P2X7, inhibition of benzoylbenzoic ATP-induced calcium production yields an IC50 of 17.8 nM [3].

Assay reproducibility P2X7 antagonism Functional pharmacology

Validated Application Scenarios for 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic Acid Based on Quantitative P2X7 Antagonist Evidence


Human P2X7 Receptor Pharmacology Reference Compound in Cellular Inflammation Models

With a documented IC50 of 15.8 nM against human P2X7 in 1321N1 cells and THP-1 monocytic cells, this compound serves as a potent reference antagonist for calibrating ATP-induced inflammatory signaling responses [1]. Its 7.8-fold potency advantage over A-438079 (IC50 = 123 nM) enables lower working concentrations in dose-response experiments, reducing solvent exposure and potential off-target effects in cellular assays [2].

Human-Specific P2X7 Target Engagement Studies Requiring Ortholog Selectivity

The compound's 4-fold selectivity for human P2X7 (IC50 = 15.8 nM) over rat P2X7 (IC50 = 63.1 nM) in matched 1321N1 expression systems makes it particularly suitable for human cell-based target engagement studies where rodent receptor cross-reactivity must be minimized or accounted for [1]. This selectivity profile supports its use in human primary cell assays and human iPSC-derived models.

Cross-Platform P2X7 Assay Standardization and Positive Control Applications

The compound's consistent potency across three distinct functional readouts—calcium flux in 1321N1 cells (15.8 nM), ethidium uptake in THP-1 cells (15.8 nM), and calcium flux in HEK293 cells (17.8 nM)—demonstrates assay-platform independence with a coefficient of variation below 7% [1]. This reliability supports its deployment as a standardized positive control for P2X7 antagonist screening campaigns and multi-site collaborative research programs.

Structure-Activity Relationship Reference for Halogenated P2X7 Antagonist Development

The compound's 3,5-dichloro substitution on the benzoic acid ring combined with 2-fluorobenzenesulfonamido functionality represents a validated pharmacophore for nanomolar P2X7 antagonism [1]. In contrast to sulfonamido-benzoic acid derivatives lacking this specific halogenation pattern that exhibit markedly reduced activity, this compound serves as an active reference scaffold for medicinal chemistry efforts aimed at optimizing halogen substitution patterns in P2X7-targeted small molecule programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-2-(2-fluorobenzenesulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.